![molecular formula C12H13ClF2N4O B1427090 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-01-8](/img/structure/B1427090.png)
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Übersicht
Beschreibung
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a useful research compound. Its molecular formula is C12H13ClF2N4O and its molecular weight is 302.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has shown promise in the fight against cancer. Derivatives of this molecule have been evaluated for their in vitro anticancer activities, particularly against the MCF-7 cell line for breast cancer. Some derivatives have demonstrated significant activity, indicating the potential of this compound as a scaffold for developing new anticancer agents .
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have been explored, with some showing potent antibacterial activity against strains such as S. pneumoniae , B. cereus , and S. aureus . This suggests its application in developing new antibiotics or antiseptics .
Antioxidant Properties
Certain derivatives have also been tested for their antioxidant capabilities using the DPPH assay method. One particular derivative showed high potential activity, which could be beneficial in preventing oxidative stress-related diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding efficiency of these compounds to biological targets. For instance, docking studies with the active site of ER-alpha have shown good binding energy, which is crucial for drug design in hormone-related cancers .
Molecular Dynamics Simulations
To further understand the behavior of these compounds at the molecular level, molecular dynamics and simulation have been performed using tools like GROMACS. This helps in predicting the stability and behavior of the compound in biological systems, which is essential for drug development .
Solvent-Free Synthesis
The compound and its derivatives have been synthesized using a solvent-free microwave irradiation technique. This method is environmentally friendly and offers a faster and cleaner alternative to traditional synthesis methods, making it an attractive approach for green chemistry applications .
Wirkmechanismus
Target of Action
The primary target of this compound is Polo-like kinase 1 (PLK1) . PLK1 is an enzyme that plays a crucial role in regulating cell cycles, particularly as an early trigger for the G2/M phase transition .
Mode of Action
The compound acts as a selective inhibitor of PLK1 . It binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of PLK1 affects the cell cycle regulation pathway. PLK1 is essential for the G2/M phase transition, and its inhibition can lead to cell cycle arrest at the G2 phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound has excellent in vitro cellular potency
Result of Action
The inhibition of PLK1 by this compound leads to cell cycle arrest and can induce apoptosis . This can result in the death of cancer cells that overexpress PLK1, making it a potential therapeutic agent for various types of cancer .
Eigenschaften
IUPAC Name |
2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCPBKFOMWSJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
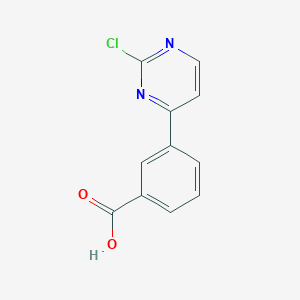

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)

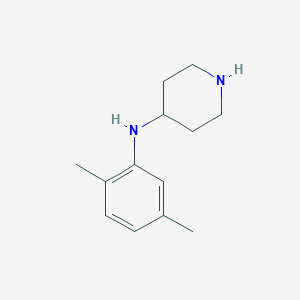
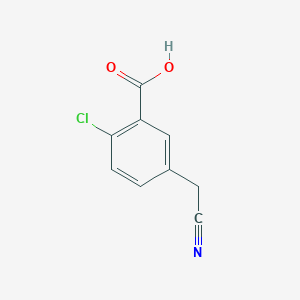
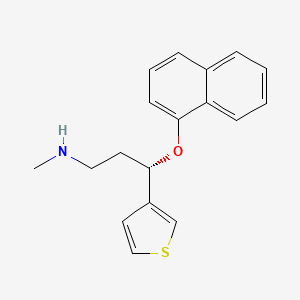

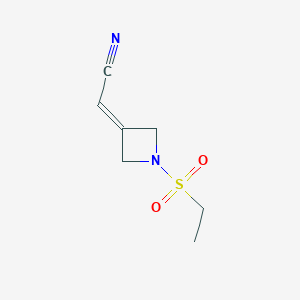
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)
